2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
The compound 2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (hereafter referred to as Compound A) is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a 2,4-dioxo motif, a 6-butyl substituent, and two methyl groups at positions 1 and 3. The sulfanyl (-S-) bridge links the pyrido-pyrimidine core to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group.
Pyrido-pyrimidine derivatives are known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The presence of electron-withdrawing groups (e.g., dioxo moieties) and hydrophobic substituents (e.g., butyl, methyl) in Compound A may enhance its binding affinity and metabolic stability compared to simpler analogues .
Properties
IUPAC Name |
2-(6-butyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-5-6-9-14-12-23-20-18(21(28)26(3)22(29)25(20)2)19(14)31-13-17(27)24-15-10-7-8-11-16(15)30-4/h7-8,10-12H,5-6,9,13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALJHYBKECOBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Insights
Core Diversity: Compound A’s pyrido-pyrimidine core differs from Compound B’s benzimidazole scaffold, which is associated with proton-pump inhibition (e.g., omeprazole analogues) . The sulfanyl bridge in Compound A may confer redox stability compared to Compound B’s sulfinyl group, which is prone to metabolic activation . Compound D’s hexahydrobenzothieno-pyrimidine core introduces conformational rigidity, possibly enhancing target selectivity .
Substituent Effects :
- The 6-butyl and 1,3-dimethyl groups in Compound A increase hydrophobicity, likely improving membrane permeability over Compound C ’s dichlorophenyl group, which prioritizes halogen bonding .
- The 2-methoxyphenyl acetamide in Compound A contrasts with Compound B ’s 2-pyridylacetamide; the former may engage in hydrogen bonding via the methoxy group, while the latter leverages pyridyl π-stacking .
Synthetic Accessibility: Compound B and Compound C exhibit high synthetic yields (87% and 80%, respectively), suggesting robust routes for acetamide coupling and heterocyclic formation . No yield data are available for Compound A, but its structural complexity may require multi-step optimization.
Bioactivity Correlations :
Challenges and Opportunities
- Metabolic Stability : The sulfanyl group in Compound A may offer superior oxidative stability compared to sulfinyl/sulfonyl analogues but requires in vitro ADME validation.
This comparative analysis underscores the importance of core scaffold selection and substituent engineering in tuning physicochemical and pharmacological properties. Further studies on Compound A should prioritize crystallographic characterization (e.g., using SHELX ) and bioactivity profiling against kinase targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
